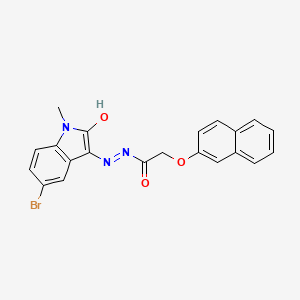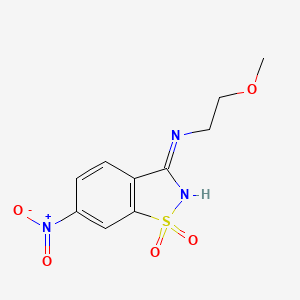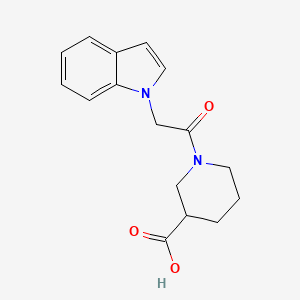
methyl 2-(2,4-dibutoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(2,4-dibutoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate, also known as MDPHP, is a chemical compound that belongs to the cathinone family. It is a synthetic stimulant that has gained popularity in recent years due to its psychoactive effects. MDPHP is structurally similar to other cathinones, such as MDPV and α-PVP, which are known to produce euphoria, increased energy, and heightened alertness. In
作用机制
Methyl 2-(2,4-dibutoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate acts as a reuptake inhibitor of dopamine and norepinephrine, which leads to an accumulation of these neurotransmitters in the synaptic cleft. This results in increased stimulation of the reward pathway, leading to the feelings of euphoria and increased energy associated with methyl 2-(2,4-dibutoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate use.
Biochemical and Physiological Effects:
methyl 2-(2,4-dibutoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate has been shown to have several biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature, which can lead to cardiovascular complications. It also causes the release of stress hormones, such as cortisol and adrenaline, which can result in anxiety and paranoia. methyl 2-(2,4-dibutoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate has been found to be addictive, with users experiencing withdrawal symptoms upon cessation of use.
实验室实验的优点和局限性
Methyl 2-(2,4-dibutoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate has advantages and limitations for lab experiments. It can be used to study the effects of stimulants on the central nervous system and the reward pathway. However, its addictive properties and potential for cardiovascular complications limit its use in animal studies.
未来方向
For methyl 2-(2,4-dibutoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate research include investigating its long-term effects on the brain and the cardiovascular system. Additionally, research could focus on developing treatments for methyl 2-(2,4-dibutoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate addiction and overdose. Further studies could also explore the potential of methyl 2-(2,4-dibutoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate as a therapeutic agent for certain psychiatric disorders.
合成方法
Methyl 2-(2,4-dibutoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate can be synthesized using different methods, but the most common one involves the reaction of 2,4-dibutoxybenzaldehyde with 3,3,3-trifluoro-2-hydroxypropanoic acid in the presence of methylamine. The reaction yields methyl 2-(2,4-dibutoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate as a white crystalline powder with a melting point of 104-106°C.
科学研究应用
Methyl 2-(2,4-dibutoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate has been used in scientific research to investigate its effects on the central nervous system. In animal studies, it has been found to increase locomotor activity, induce hyperthermia, and produce rewarding effects. methyl 2-(2,4-dibutoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate has also been shown to increase dopamine and norepinephrine levels in the brain, which are neurotransmitters involved in the reward pathway.
属性
IUPAC Name |
methyl 2-(2,4-dibutoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25F3O5/c1-4-6-10-25-13-8-9-14(15(12-13)26-11-7-5-2)17(23,16(22)24-3)18(19,20)21/h8-9,12,23H,4-7,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAOGONVISMCNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1)C(C(=O)OC)(C(F)(F)F)O)OCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25F3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,4-dimethoxybenzyl)-3-{1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}propanamide](/img/structure/B6071863.png)
![8-(4-methoxyphenyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B6071867.png)
![2-[(cyclohexylcarbonyl)amino]-N-(2,3-dimethylphenyl)benzamide](/img/structure/B6071872.png)
![1-({1-isobutyl-2-[(tetrahydro-2-furanylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4-methoxypiperidine](/img/structure/B6071887.png)

![4-{[3-[4-(acetyloxy)phenyl]-2-(benzoylamino)acryloyl]amino}benzoic acid](/img/structure/B6071899.png)
![3-[(4-benzyl-1H-1,2,3-triazol-1-yl)methyl]-N-isopropyl-1-piperidinecarboxamide](/img/structure/B6071904.png)


![1-[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6071923.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B6071940.png)
![4-chloro-N-{[(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B6071947.png)

![1-(cyclohexylmethyl)-N-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine](/img/structure/B6071967.png)